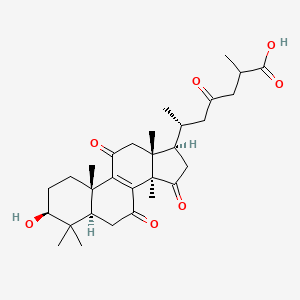

Ganoderic Acid Am1

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H42O7 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

(6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21-22,34H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,21+,22+,28+,29-,30+/m1/s1 |

InChI Key |

RDMQPKIDHAFXKA-JNORPAGFSA-N |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Ganoderic Acid Am1: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a revered mushroom in traditional medicine, is a rich source of bioactive triterpenoids known as ganoderic acids. Among these, Ganoderic Acid Am1 has emerged as a compound of significant interest due to its cytotoxic activities against cancer cell lines. This technical guide provides an in-depth overview of the discovery, isolation, and biological implications of this compound, with a focus on its experimental protocols and molecular mechanisms of action.

Discovery and Physicochemical Properties

This compound is a highly oxygenated lanostane-type triterpenoid naturally occurring in the fruiting bodies of Ganoderma lucidum. It is one of over 150 triterpenoids identified from this mushroom, contributing to its diverse pharmacological profile.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₂O₇ |

| Molecular Weight | 514.66 g/mol |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Ganoderma lucidum is a multi-step process involving extraction and chromatographic purification. While a universally standardized protocol for the exclusive isolation of this compound is not extensively documented, the following methodology is a composite of established techniques for the separation of ganoderic acids.

Extraction of Total Triterpenoids

The initial step involves the extraction of a crude mixture of triterpenoids from the dried and powdered fruiting bodies of Ganoderma lucidum.

Protocol:

-

Maceration: The powdered mushroom material is subjected to exhaustive extraction with 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v). The extraction is typically carried out at 60°C for a minimum of 2 hours with continuous stirring. This process is repeated three times to ensure maximum yield.[2]

-

Filtration and Concentration: The ethanolic extracts are combined, filtered through an 8-layer gauze, and then centrifuged at 5000 x g for 20 minutes at 4°C to remove particulate matter.[2] The resulting supernatant is concentrated under reduced pressure at 50°C to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned with an equal volume of chloroform or ethyl acetate to separate the triterpenoid fraction from more polar compounds. The organic layer, containing the ganoderic acids, is collected and concentrated to dryness.

Chromatographic Purification

The crude triterpenoid extract is then subjected to a series of chromatographic steps to isolate this compound.

Protocol:

-

Silica Gel Column Chromatography: The dried extract is adsorbed onto a small amount of silica gel (200-300 mesh) and loaded onto a silica gel column. The column is eluted with a gradient of chloroform and acetone, starting with 100% chloroform and gradually increasing the polarity with acetone.[3] Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors to known ganoderic acids are pooled.

-

Sephadex LH-20 Column Chromatography: The pooled fractions from the silica gel column are further purified on a Sephadex LH-20 column using a 51% methanol-water solution as the mobile phase.[4] This step helps to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC). A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid.[3] The elution is monitored by a UV detector at 252 nm.[3] Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the purified compound. The purity of the isolated this compound is then confirmed by analytical HPLC and spectroscopic methods such as NMR and MS.[2][5]

Caption: General workflow for the isolation of this compound.

Quantitative Analysis

The quantification of this compound in Ganoderma lucidum extracts is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector. While specific quantitative data for this compound is not widely reported in comparison to other major ganoderic acids, analytical methods have been developed for the simultaneous determination of multiple ganoderic acids.[6][7]

Table 2: HPLC Parameters for Quantitative Analysis of Ganoderic Acids

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and 0.072% phosphoric acid solution |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 257 nm |

| Column Temperature | 40°C |

Note: These are general parameters and may require optimization for specific instrumentation and samples.[8]

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Cytotoxicity

Table 3: Cytotoxic Activity of Ganoderic Acids

| Compound/Extract | Cell Line | IC₅₀ Value | Reference |

| This compound | HeLa (Cervical Cancer) | 19.8 µM | [9] |

| G. lucidum extract | ORL-48T (Oral Cancer) | 310 ± 0.1 µg/mL | [10] |

The cytotoxic effects of ganoderic acids are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][11]

Modulation of Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, research on closely related ganoderic acids provides insights into its potential mechanisms of action. The primary pathways implicated in the anticancer effects of ganoderic acids include the NF-κB and p53 signaling pathways.

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Several ganoderic acids have been shown to inhibit the activation of NF-κB.[1] This inhibition can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and cell cycle regulators (e.g., cyclin D1), ultimately promoting apoptosis and halting cancer cell proliferation.

Caption: Postulated inhibition of the NF-κB pathway by this compound.

p53 Signaling Pathway:

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or induce apoptosis if the damage is irreparable. Some ganoderic acids have been shown to upregulate p53 expression.[1] This leads to the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately tipping the cellular balance towards apoptosis.[1]

Caption: Inferred role of this compound in the p53-mediated apoptotic pathway.

Conclusion and Future Directions

This compound is a promising bioactive compound from Ganoderma lucidum with demonstrated cytotoxic effects against cancer cells. The isolation and purification of this compound, while complex, can be achieved through a combination of extraction and chromatographic techniques. The anticancer activity of this compound is likely mediated through the modulation of key signaling pathways such as NF-κB and p53, leading to the induction of apoptosis and cell cycle arrest.

Further research is warranted to elucidate the precise molecular targets of this compound and to fully map its interactions within cellular signaling networks. More robust quantitative studies are also needed to determine the typical yield of this compound from various strains of Ganoderma lucidum and under different cultivation conditions. A deeper understanding of its mechanism of action will be crucial for its potential development as a novel therapeutic agent in the field of oncology.

References

- 1. longdom.org [longdom.org]

- 2. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 5. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography. | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stork: [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] [storkapp.me]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic journey of Ganoderic Acid AM1 in Ganoderma

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids produced by the medicinal mushroom Ganoderma, have garnered significant attention for their diverse pharmacological activities. Among them, Ganoderic Acid AM1 stands out for its potential therapeutic applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This guide details the enzymatic steps, key intermediates, and regulatory aspects of this complex metabolic route, supported by quantitative data and detailed experimental methodologies.

The Core Biosynthetic Framework: From Acetyl-CoA to Lanosterol

The biosynthesis of all ganoderic acids, including this compound, originates from the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi.[1] The initial steps involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). A series of enzymatic reactions, catalyzed by key enzymes such as HMG-CoA reductase (HMGR), farnesyl diphosphate synthase (FPS), squalene synthase (SQS), and lanosterol synthase (LS), culminate in the formation of the triterpenoid precursor, lanosterol.[2] The overexpression of genes encoding these enzymes has been shown to enhance the production of ganoderic acids, indicating their crucial role in the overall pathway flux.[3][4]

The Path to this compound: A Symphony of Oxidative Modifications

The transformation of the lanosterol backbone into the intricate structure of this compound involves a series of regio- and stereospecific oxidation reactions, primarily catalyzed by a versatile class of enzymes known as cytochrome P450 monooxygenases (CYPs).[5][6] While the complete enzymatic cascade leading to this compound is still an active area of research, several key CYPs and their functions in ganoderic acid biosynthesis have been identified, providing critical insights into the likely pathway.

The chemical structure of this compound (C30H42O7) reveals several key oxidative modifications on the lanostane skeleton: a hydroxyl group at C-3, and keto groups at C-7, C-11, and C-15, along with an oxidized side chain.[7][8]

Based on the characterization of several Ganoderma CYPs, a putative biosynthetic pathway for this compound can be proposed:

-

C-26 Oxidation of Lanosterol: The initial modification of lanosterol is believed to be the oxidation of the side chain. The cytochrome P450 enzyme, CYP5150L8 , has been identified to catalyze the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, forming 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA).[9][10] This step is a critical entry point for the diversification of ganoderic acids.

-

Further Side Chain Modification: Subsequent modifications of the side chain likely occur. For instance, CYP5139G1 has been shown to be responsible for the C-28 oxidation of HLDOA, producing 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid.[9][11] While not a direct intermediate of this compound, this highlights the role of specific CYPs in modifying the lanosterol side chain.

-

Core Skeleton Oxygenation: The formation of the characteristic keto groups on the lanostane core is a hallmark of many ganoderic acids. While the specific CYPs responsible for the sequential oxidation at C-7, C-11, and C-15 in the biosynthesis of this compound have not been definitively identified, studies on other ganoderic acids suggest the involvement of a series of hydroxylation and subsequent dehydrogenation reactions. For example, CYP512U6 has been shown to hydroxylate the C-23 position of other ganoderic acid precursors.[12][13] It is hypothesized that a cascade of specific CYPs is responsible for the precise oxygenation pattern observed in this compound.

The following diagram illustrates the proposed biosynthetic pathway of this compound:

Quantitative Insights into Ganoderic Acid Biosynthesis

The production of this compound is influenced by various factors, including the expression levels of biosynthetic genes and culture conditions. Quantitative analysis of gene expression and metabolite accumulation provides valuable data for optimizing production strategies.

| Gene/Compound | Method | Organism/Condition | Key Finding | Reference |

| hmgr, fps, sqs, ls genes | qRT-PCR | Ganoderma lucidum fruiting body | Upregulation of these genes at the immature stage correlates with higher ganoderic acid content. | [10] |

| Total Ganoderic Acids | HPLC | Ganoderma lucidum with aspirin treatment | 2.8-fold increase in total ganoderic acid production. | [14] |

| Ganoderic Acids T, Me, and P | HPLC | Genetically modified Ganoderma lucidum | 2.23 to 2.69-fold increase in specific ganoderic acids. | [15] |

| 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid | UPLC-MS | Engineered Saccharomyces cerevisiae | Production of 2.2 mg/L. | [9] |

| Ganoderic Acids | UPLC-MS/MS | Ganoderma species | Development of a rapid quantification method with LOD of 0.66–6.55 μg/kg. | [5][16] |

Key Experimental Protocols

This section provides an overview of essential experimental protocols for studying the biosynthesis of this compound.

Heterologous Expression of Ganoderma CYPs in Saccharomyces cerevisiae

The functional characterization of cytochrome P450 enzymes from Ganoderma is often challenging due to the difficulties in genetic manipulation of the native host. Heterologous expression in a well-characterized host like Saccharomyces cerevisiae provides a powerful alternative.

A detailed protocol typically involves:

-

Strains and Plasmids: Using a suitable S. cerevisiae strain (e.g., WAT11) and expression vectors (e.g., pYES-DEST52).

-

Gene Cloning: The full-length cDNA of the target CYP and its cognate cytochrome P450 reductase (CPR) are cloned into the expression vector under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The constructed plasmids are transformed into the yeast cells using the lithium acetate method.

-

Culture and Induction: Transformed yeast are grown in selective media and gene expression is induced by adding galactose.

-

Metabolite Analysis: The produced ganoderic acids are extracted from the culture medium and cell pellets and analyzed by HPLC-MS.[2]

Quantification of Ganoderic Acids by UPLC-MS/MS

Accurate quantification of this compound and its precursors is essential for pathway elucidation and optimization. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity for this purpose.

Sample Preparation:

-

Lyophilize and grind Ganoderma mycelia or fruiting bodies.

-

Extract the powdered sample with a suitable solvent (e.g., methanol or ethanol) using ultrasonication.

-

Centrifuge the extract and filter the supernatant.

-

The filtered extract is then diluted for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is commonly employed.

-

Ionization: Electrospray ionization (ESI) in negative mode is often preferred for the analysis of acidic compounds like ganoderic acids.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[5][9][16]

Conclusion and Future Perspectives

The biosynthesis of this compound in Ganoderma is a complex process involving a series of enzymatic reactions, with cytochrome P450 monooxygenases playing a pivotal role in the functionalization of the lanosterol skeleton. While significant progress has been made in identifying key enzymes and understanding the overall pathway, the precise sequence of oxidative events leading to this compound remains to be fully elucidated. Future research efforts should focus on the functional characterization of additional CYPs from Ganoderma to fill the existing knowledge gaps. The application of synthetic biology and metabolic engineering approaches, guided by the quantitative data and methodologies outlined in this guide, holds immense promise for the enhanced production of this compound and other valuable bioactive compounds from this remarkable medicinal mushroom.

References

- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderic Acid Accumulation and Biosynthetic Gene Expression during Fruiting Body Development in Ganoderma lucidum | Atlantis Press [atlantis-press.com]

- 4. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C30H42O7 | CID 71461264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ganoderma-market.com [ganoderma-market.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Molecular cloning, characterization, and differential expression of a lanosterol synthase gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Ganoderic Acid Am1: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid Am1 (GA-Am1), a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the current understanding of GA-Am1's mechanism of action, with a focus on its impact on protein expression and the subsequent perturbation of critical cellular signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the proposed molecular interactions to serve as a valuable resource for ongoing research and development in oncology.

Introduction

Ganoderma lucidum, a well-regarded fungus in traditional medicine, is a rich source of bioactive compounds, including a diverse array of triterpenoids known as ganoderic acids. Among these, this compound has been identified as a potential anti-cancer agent. This guide delves into the molecular mechanisms underpinning the anti-proliferative effects of GA-Am1, primarily focusing on its activity in human cervical carcinoma (HeLa) cells, a widely used model in cancer research.

Cytotoxicity and Anti-proliferative Effects

This compound exhibits a dose-dependent inhibitory effect on the proliferation of cancer cells. The primary quantitative data available for its cytotoxic activity is summarized below.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| This compound | HeLa | Not Specified | 48 | 19.8 ± 0.7 | [1] |

Proposed Mechanism of Action: A Proteomic Perspective

The cytotoxic activity of this compound is attributed to its ability to modulate the expression of a suite of proteins integral to key cellular processes. A pivotal study by Yue et al. (2010) identified twelve proteins that are significantly altered in HeLa cells following treatment with a panel of ganoderic acids, including GA-Am1. These proteins are implicated in cell proliferation and death, carcinogenesis, oxidative stress, and calcium signaling.

Key Protein Modulations

The following proteins were identified as having altered expression levels in HeLa cells upon treatment with ganoderic acids, including GA-Am1[1]:

-

Eukaryotic translation initiation factor 5A (eIF5A): A protein crucial for protein synthesis and cell proliferation. Its modulation can impact the translation of specific mRNAs involved in cell growth and survival.

-

Peroxiredoxin 2: An antioxidant enzyme that plays a role in protecting cells from oxidative stress. Its alteration can disrupt the cellular redox balance, potentially leading to apoptosis.

-

14-3-3 beta/alpha: A member of the 14-3-3 protein family, which are key regulators of various signaling pathways involved in cell cycle control and apoptosis.

-

Nucleobindin-1: A calcium-binding protein involved in calcium homeostasis and signaling, which are critical for apoptosis.

-

Ubiquilin 2: Involved in protein degradation pathways, and its dysregulation can affect the turnover of proteins critical for cell survival.

-

Cu/Zn-superoxide dismutase (SOD1): A key antioxidant enzyme that protects cells from damage by superoxide radicals.

-

TPM4-ALK fusion oncoprotein type 2: While the specific role of its modulation by GA-Am1 is unclear, ALK is a known oncogene in several cancers.

-

PP2A subunit A PR65-alpha isoform: A scaffolding subunit of the protein phosphatase 2A (PP2A), a major serine/threonine phosphatase that regulates numerous signaling pathways.

-

Heterogeneous nuclear ribonucleoprotein K (hnRNP K): Involved in multiple aspects of gene expression, including transcription, splicing, and translation.

-

Reticulocalbin 1: A calcium-binding protein located in the endoplasmic reticulum, involved in calcium homeostasis.

-

DJ-1 protein (PARK7): A multifunctional protein with roles in antioxidant defense and transcriptional regulation.

-

Human interleukin-17E: A cytokine with diverse roles in immunity and inflammation, its connection to the direct cytotoxic effects of GA-Am1 requires further investigation.

Signaling Pathways Implicated in this compound's Action

Based on the proteomic data, several signaling pathways are proposed to be affected by this compound. The following diagrams illustrate these potential mechanisms.

Proposed Signaling Pathway for GA-Am1-Induced Apoptosis

Experimental Workflow for Proteomic Analysis

Detailed Experimental Protocols

The following methodologies are based on the procedures described in the study by Yue et al. (2010), which investigated the effects of this compound on the protein expression profile of HeLa cells[1].

Cell Culture and Treatment

-

Cell Line: Human cervical carcinoma (HeLa) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For proteomic analysis, HeLa cells were treated with 15 µM of this compound for 48 hours.

Protein Extraction

-

Following treatment, cells were harvested and washed with phosphate-buffered saline (PBS).

-

Cell pellets were resuspended in lysis buffer containing 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, 65 mM dithiothreitol (DTT), and a protease inhibitor cocktail.

-

The cell suspension was sonicated on ice and then centrifuged at high speed to pellet cellular debris.

-

The supernatant containing the total protein extract was collected, and the protein concentration was determined using a standard protein assay (e.g., Bradford assay).

Two-Dimensional Electrophoresis (2-DE)

-

First Dimension (Isoelectric Focusing - IEF):

-

An appropriate amount of protein extract (typically several hundred micrograms) was mixed with rehydration buffer and loaded onto an immobilized pH gradient (IPG) strip.

-

IEF was performed according to the manufacturer's instructions, typically involving a voltage gradient to separate proteins based on their isoelectric point (pI).

-

-

Second Dimension (SDS-PAGE):

-

After IEF, the IPG strip was equilibrated in a buffer containing SDS and DTT, followed by a second equilibration step with iodoacetamide.

-

The equilibrated IPG strip was then placed on top of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Proteins were separated based on their molecular weight by applying an electric current.

-

-

Staining: Gels were stained with a sensitive protein stain, such as Coomassie Brilliant Blue or silver stain, to visualize the protein spots.

Image Analysis and Protein Identification

-

Stained 2-DE gels were scanned to create high-resolution digital images.

-

Specialized software was used to detect, match, and quantify the protein spots across different gels (control vs. treated).

-

Protein spots that showed consistent and significant changes in intensity were excised from the gel.

-

In-gel digestion of the protein spots was performed using trypsin.

-

The resulting peptides were analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS/MS).

-

The obtained peptide mass fingerprints and fragmentation data were used to search protein databases (e.g., Swiss-Prot, NCBInr) to identify the proteins.

Conclusion and Future Directions

This compound demonstrates clear cytotoxic effects against cancer cells, with an IC50 in the micromolar range. Proteomic analysis has provided initial insights into its mechanism of action, suggesting that GA-Am1 disrupts multiple cellular processes, including protein synthesis, redox homeostasis, and calcium signaling, ultimately leading to apoptosis.

However, the current understanding of GA-Am1's molecular targets and the precise signaling pathways it modulates is still in its nascent stages. Future research should focus on:

-

Validating the changes in the identified proteins using orthogonal methods such as Western blotting and quantitative PCR.

-

Elucidating the direct molecular targets of GA-Am1 through techniques like affinity chromatography or computational modeling.

-

Conducting in-depth studies to map the upstream and downstream signaling events triggered by GA-Am1, including the activation of specific caspases and the involvement of mitochondrial pathways.

-

Evaluating the efficacy of this compound in a broader range of cancer cell lines and in preclinical in vivo models.

A more profound understanding of the mechanism of action of this compound will be instrumental in evaluating its potential as a novel therapeutic agent in the fight against cancer.

References

Pharmacological Properties of Ganoderic Acid Am1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid Am1 (GA-Am1) is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. As a member of the pharmacologically significant ganoderic acid family, GA-Am1 is an area of growing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its cytotoxic, antimicrobial, and hepatoprotective effects. Due to the limited specific research on GA-Am1, this guide also draws upon the extensive research on closely related ganoderic acids to infer potential mechanisms of action and biological activities, with clear distinctions made between directly attributed and inferred properties. Detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a rich source of bioactive secondary metabolites, among which the triterpenoids known as ganoderic acids are of significant scientific interest.[1] These compounds are recognized for a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and hepatoprotective properties.[1][2] this compound is one of the numerous ganoderic acids identified in G. lucidum.[3] While research specifically focused on GA-Am1 is still emerging, preliminary studies and the broader understanding of the structure-activity relationships within the ganoderic acid class suggest its potential as a valuable therapeutic agent. This guide aims to consolidate the existing knowledge on GA-Am1 and provide a framework for future investigation.

Pharmacological Properties

Cytotoxic Activity

Direct evidence for the cytotoxic effects of this compound comes from studies on human cervical cancer cells.

-

HeLa Cells: GA-Am1 has demonstrated cytotoxic activity against HeLa cells with a reported IC50 value of 19.8 µM.

While extensive data on a wide range of cancer cell lines for GA-Am1 is not yet available, the broader family of ganoderic acids exhibits significant anti-cancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][4] For instance, Ganoderic Acid A (GAA) has been shown to induce apoptosis in human hepatocellular carcinoma cells by increasing the expression of cleaved caspase-3.[4] It is plausible that GA-Am1 shares similar pro-apoptotic mechanisms of action.

Antimicrobial Activity

Molecular docking studies have identified this compound as a potential antibacterial agent.

-

Staphylococcus aureus : Along with other ganoderic acids like GA-A and GA-D, GA-Am1 has been identified for its potential activity against Staphylococcus aureus.[1]

The broader antimicrobial activities of Ganoderma lucidum extracts, which contain a mixture of ganoderic acids, have been reported against various bacteria and fungi.[5][6] However, specific minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for purified GA-Am1 are not yet established in the literature.

Hepatoprotective Effects

This compound has been noted for its hepatoprotective properties.[1] Studies on mixtures of ganoderic acids have demonstrated protective effects against alcoholic liver injury by ameliorating oxidative stress and regulating lipid metabolism.[3][7] The mechanisms likely involve the modulation of key enzymes and signaling pathways involved in liver function and pathology. Ganoderic Acid A, for example, has been shown to protect against α-amanitin-induced liver injury by regulating various metabolic pathways.[8]

Quantitative Data

The following table summarizes the available quantitative data for the pharmacological properties of this compound and related ganoderic acids for comparative purposes.

| Compound | Pharmacological Activity | Cell Line / Organism | Metric | Value | Reference |

| This compound | Cytotoxicity | HeLa | IC50 | 19.8 µM | |

| Ganoderic Acid A | Cytotoxicity | HepG2 | IC50 | Not specified in abstract | [4] |

| Ganoderic Acid A | Cytotoxicity | SMMC7721 | IC50 | Not specified in abstract | [4] |

| Ganoderic Acid T | Cytotoxicity | HeLa | IC50 | 13 ± 1.4 μM | [9] |

| Ganoderic Acid Me | Anti-proliferative | MDA-MB-231 | - | Inhibition observed | [10] |

Postulated Mechanisms of Action & Signaling Pathways

While specific signaling pathway studies for this compound are limited, the mechanisms of other ganoderic acids provide a strong basis for hypothesized pathways. Key signaling pathways modulated by ganoderic acids include NF-κB, JAK/STAT, and those involved in apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, cell proliferation, and apoptosis. Several ganoderic acids have been shown to inhibit NF-κB activation.[10][11] This inhibition can lead to the downregulation of pro-inflammatory cytokines and pro-survival proteins, contributing to the anti-inflammatory and anti-cancer effects of these compounds.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Ganoderic Acid A has been shown to inhibit the JAK/STAT3 pathway, leading to enhanced chemosensitivity in cancer cells.[12][13]

Caption: Postulated inhibition of the JAK/STAT signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for assessing the key pharmacological properties of this compound, based on standard methodologies used for other ganoderic acids.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Workflow:

Caption: General workflow for an MTT-based cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the treated plates for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., S. aureus).

Methodology:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and a solvent control.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Quantitative Analysis by HPLC

This protocol provides a general method for the quantification of this compound in an extract, based on methods used for other ganoderic acids.[14][15]

Methodology:

-

Sample Preparation: Extract the sample containing this compound with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or another appropriate method. Filter the extract through a 0.45 µm filter.

-

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing a small percentage of acid (e.g., 0.1% acetic acid or 0.03% phosphoric acid).

-

Flow Rate: 0.6 - 1.0 mL/min.

-

Detection: UV detector set at approximately 252 nm.

-

Injection Volume: 10-20 µL.

-

-

Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Quantification: Inject the prepared sample extract into the HPLC system. Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of this compound in the sample by using the calibration curve.

Conclusion and Future Directions

This compound is a promising bioactive triterpenoid from Ganoderma lucidum with demonstrated cytotoxic activity and potential antimicrobial and hepatoprotective effects. While current research provides a foundational understanding of its pharmacological properties, further in-depth studies are required to fully elucidate its therapeutic potential. Future research should focus on:

-

Expanding the toxicological profile of this compound across a broader range of cancer cell lines.

-

Conducting detailed mechanistic studies to confirm its effects on signaling pathways such as NF-κB and JAK/STAT.

-

Performing in vivo studies to validate the in vitro findings and assess its efficacy and safety in animal models.

-

Investigating its potential synergistic effects with existing chemotherapeutic agents.

The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging further exploration of this compound as a novel therapeutic candidate.

References

- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderma lucidum: Insight into antimicrobial and antioxidant properties with development of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional properties of Ganoderma lucidum extract: antimicrobial and antioxidant activities | Food Science and Technology [fstjournal.com.br]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. e-century.us [e-century.us]

- 14. researchgate.net [researchgate.net]

- 15. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderic Acid Amides and the p53-MDM2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the interaction of ganoderic acid amides with the p53-MDM2 signaling pathway. Due to the limited availability of specific data on "Ganoderic Acid Am1" in this context, this document utilizes "Compound A2," a well-characterized n-hexyl amide derivative of Ganoderic Acid A, as a representative molecule for which detailed experimental data is available. This allows for a comprehensive exploration of the potential mechanisms of this class of compounds. We will also include the available data specifically for this compound.

Introduction

The p53 tumor suppressor protein plays a crucial role in maintaining genomic stability and preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] The activity of p53 is tightly regulated by its principal cellular antagonist, the E3 ubiquitin ligase MDM2. In many cancers, the p53 pathway is inactivated, not by mutation of the p53 gene itself, but by the overexpression of MDM2, which leads to the continuous degradation of p53.[1] This makes the disruption of the p53-MDM2 interaction a promising therapeutic strategy for reactivating p53 and restoring its tumor-suppressive functions.

Ganoderic acids, a class of triterpenoids isolated from the mushroom Ganoderma lucidum, have garnered significant interest for their anti-cancer properties.[2] Recent research has focused on synthesizing derivatives of these natural products to enhance their therapeutic potential. This guide provides an in-depth look at a synthesized amide derivative of Ganoderic Acid A, referred to as Compound A2, and its mechanism of action involving the p53-MDM2 signaling pathway.[2]

The p53-MDM2 Signaling Pathway

The relationship between p53 and MDM2 forms a negative feedback loop that is essential for controlling cellular responses to stress. Under normal conditions, p53 levels are kept low through MDM2-mediated ubiquitination and subsequent proteasomal degradation. In response to cellular stress, such as DNA damage or oncogene activation, p53 is stabilized and activated, leading to the transcription of its target genes. One of these target genes is MDM2 itself, creating a feedback mechanism that ensures the timely termination of the p53 response once the stress is resolved. In cancerous cells with wild-type p53, the overexpression of MDM2 disrupts this balance, leading to excessive p53 degradation and allowing for uncontrolled cell proliferation.[1]

This compound and a Representative Amide Derivative

While specific data on this compound's interaction with the p53-MDM2 pathway is limited, its chemical structure is known. It has demonstrated cytotoxic effects against HeLa cells.[3][4]

To provide a more in-depth analysis, we focus on Compound A2, an n-hexyl amide derivative of Ganoderic Acid A, which has been studied for its effects on the p53-MDM2 pathway.[2] The synthesis of such amide derivatives involves modifying the carboxyl group of the parent Ganoderic Acid A.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from studies on this compound, Ganoderic Acid A, and its amide derivative, Compound A2.

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HeLa | 19.8 | [3] |

Table 2: Binding Affinity of Compound A2 to MDM2

| Compound | Target | Method | KD (µM) | Reference |

| Compound A2 | MDM2 | Surface Plasmon Resonance (SPR) | 1.68 | [2][5][6] |

Table 3: Effect of Compound A2 on Apoptosis in SJSA-1 Cells (24h incubation) [2]

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) |

| 0 (Control) | - | - | - |

| 12.5 | 11.6 | - | >11.6 |

| 25 | 12.3 | - | >12.3 |

| 50 | 18.7 | - | >18.7 |

Table 4: Relative Protein Expression Changes Induced by Compound A2 (24h incubation) [2][6]

| Cell Line | Treatment (µM) | p53 Expression | MDM2 Expression |

| MCF-7 | 12.5 | Increased | Increased |

| 25 | Increased | Increased | |

| 50 | Increased | Increased | |

| SJSA-1 | 12.5 | Increased | Increased |

| 25 | Increased | Increased | |

| 50 | Increased | Increased |

Mechanism of Action of Ganoderic Acid Amide (Compound A2)

Compound A2 is believed to exert its anti-cancer effects by directly interacting with the MDM2 protein.[2] This binding inhibits the interaction between MDM2 and p53.[2] By disrupting the p53-MDM2 complex, Compound A2 prevents the MDM2-mediated ubiquitination and degradation of p53.[2] This leads to an accumulation of p53 in the nucleus, allowing it to activate its downstream target genes that promote apoptosis and inhibit cell proliferation.[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on the p53-MDM2 pathway.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired time period (e.g., 72 hours).[7]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[7]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[8]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Apoptosis (Annexin V-FITC/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Collection: Treat cells with the desired concentrations of the compound for the specified time, then collect both adherent and floating cells.[9]

-

Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).[9]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[1]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI).[10]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1][10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry.[1]

Western Blotting for p53 and MDM2

This technique is used to detect and quantify the levels of specific proteins in a cell lysate.

-

Cell Lysis: After treatment with the compound, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and MDM2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

The available evidence strongly suggests that amide derivatives of Ganoderic Acid A, such as Compound A2, are promising anti-cancer agents that function by disrupting the p53-MDM2 interaction.[2] By binding to MDM2, these compounds stabilize p53, leading to the activation of apoptotic pathways in cancer cells.[2] The quantitative data on binding affinity and the induction of apoptosis underscore the potential of these compounds for further development. While more research is needed to specifically elucidate the activity of this compound on this pathway, the findings for related amide derivatives provide a solid foundation and a compelling rationale for the continued investigation of this class of molecules as a novel cancer therapeutic strategy.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C30H42O7 | CID 71461264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT (Assay protocol [protocols.io]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.igem.org [static.igem.org]

The Hepatoprotective Potential of Ganoderic Acid Am1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. Among these, their hepatoprotective effects are of particular interest. This technical guide consolidates the current scientific understanding of the hepatoprotective properties of Ganoderic Acid Am1, a notable member of this class. While research specifically isolating this compound for hepatoprotective studies is nascent, its presence in potent hepatoprotective extracts of Ganoderma lucidum and the demonstrated activity of its close structural analogs strongly suggest its therapeutic potential. This document outlines the current evidence, including quantitative data from studies on Ganoderic acid-rich extracts, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action.

Introduction

Liver disease remains a significant global health challenge, with etiologies ranging from viral infections and alcohol abuse to metabolic disorders and drug-induced toxicity. The quest for novel, effective, and safe therapeutic agents has led researchers to explore natural products with a history of medicinal use. Ganoderma lucidum, revered in traditional medicine for its health-promoting properties, is a rich source of bioactive triterpenoids, including a diverse family of ganoderic acids.

This compound is a constituent of the complex mixture of triterpenoids found in Ganoderma lucidum extracts.[1][2] While much of the hepatoprotective research has focused on the effects of total ganoderic acid extracts or other prominent members like Ganoderic Acid A, the consistent identification of this compound in these bioactive fractions warrants a closer examination of its potential contribution to the observed therapeutic effects. This whitepaper aims to provide a comprehensive overview of the existing, albeit indirect, evidence supporting the hepatoprotective role of this compound and to delineate the molecular pathways that likely underpin its activity.

Quantitative Data on Hepatoprotective Effects

Direct quantitative data on the hepatoprotective effects of isolated this compound is currently limited in publicly available scientific literature. However, studies on Ganoderic acid-rich extracts, in which this compound is a known component, provide valuable insights into its potential efficacy. The following tables summarize key quantitative findings from these studies.

Table 1: In Vivo Effects of Ganoderic Acid-Rich Extracts on Liver Function Markers and Oxidative Stress in an Alcoholic Liver Disease Mouse Model [1]

| Parameter | Model Group (Alcohol) | Low-Dose GA Extract (12 mg/kg) | High-Dose GA Extract (36 mg/kg) |

| Serum ALT (U/L) | Significantly Elevated | Significantly Reduced | Significantly Reduced |

| Serum AST (U/L) | Significantly Elevated | Significantly Reduced | Significantly Reduced |

| Liver MDA (nmol/mgprot) | Significantly Elevated | Significantly Reduced | Significantly Reduced |

| Liver SOD (U/mgprot) | Significantly Reduced | Significantly Increased | Significantly Increased |

| Liver GSH (mg/gprot) | Significantly Reduced | Significantly Increased | Significantly Increased |

ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, MDA: Malondialdehyde, SOD: Superoxide Dismutase, GSH: Glutathione. GA: Ganoderic Acid.

Table 2: In Vitro Hepatoprotective Effects of this compound Derivatives against D-Galactosamine-Induced HL-7702 Cell Injury [3]

| Compound (10 µM) | Cell Viability (%) |

| Control | 100 |

| D-Galactosamine Model | Significantly Reduced |

| 20-hydroxy-ganoderic acid AM1 | Significantly Increased |

| Ganoderenic acid AM1 | Significantly Increased |

Key Signaling Pathways in Hepatoprotection

Based on studies of closely related ganoderic acids, several signaling pathways are implicated in their hepatoprotective mechanisms. It is highly probable that this compound exerts its effects through modulation of these same pathways.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical mediator of liver fibrosis, a common outcome of chronic liver injury.[4] Ganoderic acids have been shown to inhibit the activation of this pathway, thereby attenuating the fibrotic process.

Caption: Proposed inhibition of the TGF-β/Smad signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of the Nrf2 pathway leads to the expression of a battery of cytoprotective genes that combat oxidative stress, a key driver of liver damage.

Caption: Proposed activation of the Nrf2 antioxidant response pathway by this compound.

JAK2-STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway is involved in inflammatory responses and has been implicated in toxin-induced liver injury. Ganoderic acids have been shown to downregulate this pathway, thereby reducing inflammation and protecting liver cells.[1][5]

References

- 1. The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. showed hepatoprotective activity: Topics by Science.gov [science.gov]

- 4. Proteomic Research on the Antitumor Properties of Medicinal Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Ganoderic Acids: A Technical Overview Focusing on Ganoderic Acid A

Disclaimer: This technical guide focuses predominantly on the anti-inflammatory properties of Ganoderic Acid A (GAA), a major and extensively studied triterpenoid from Ganoderma lucidum. While the intended subject of this review was Ganoderic Acid Am1 (GA-Am1), a thorough review of the scientific literature reveals a significant scarcity of specific data on the anti-inflammatory mechanisms of GA-Am1. The available information primarily pertains to its chemical structure and its presence in Ganoderma lucidum extracts investigated for hepatoprotective effects.[1] In contrast, Ganoderic Acid A has been the subject of numerous studies, providing a robust dataset from which to infer the potential anti-inflammatory activities of the broader ganoderic acid class.

Introduction

Ganoderma lucidum, a mushroom revered in traditional medicine, is a rich source of bioactive triterpenoids known as ganoderic acids.[2] These compounds have garnered significant scientific interest for their diverse pharmacological activities, including anti-tumor, antioxidant, and hepatoprotective effects.[3][4][5] A growing body of evidence highlights the potent anti-inflammatory properties of ganoderic acids, positioning them as promising candidates for the development of novel therapeutics for inflammatory diseases.[4][6][7] This guide provides a detailed technical examination of the anti-inflammatory effects of Ganoderic Acid A, summarizing key quantitative data, outlining experimental methodologies, and illustrating the underlying molecular pathways.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory effects of Ganoderic Acid A have been quantified in various in vitro and in vivo models. These studies consistently demonstrate a dose-dependent inhibition of key inflammatory mediators.

Table 1: In Vitro Anti-inflammatory Effects of Ganoderic Acid A

| Cell Line | Inflammatory Stimulus | Analyte | Concentration of GAA | % Inhibition / Effect | Reference |

| BV2 Microglia | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not Specified | Significant Inhibition | [3] |

| Human Nucleus Pulposus Cells | Interleukin-1β (IL-1β) | NO, PGE2, iNOS, COX-2 | Not Specified | Suppression | [8] |

| Human Nucleus Pulposus Cells | Interleukin-1β (IL-1β) | TNF-α, IL-6 | Not Specified | Significant Inhibition | [8] |

Table 2: In Vivo Anti-inflammatory Effects of Ganoderic Acid A

| Animal Model | Inflammatory Agent | Dosage of GAA | Parameter Measured | Outcome | Reference |

| Mice | Carbon Tetrachloride (CCl4) | 25 and 50 mg/kg | Kidney inflammation indices | Amelioration | [9] |

| Mice | Alcohol | Not Specified | Liver inflammatory response | Significant Control | [5] |

Key Molecular Mechanisms of Action

Ganoderic Acid A exerts its anti-inflammatory effects primarily through the modulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals such as LPS or IL-1β, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines and enzymes.

Ganoderic Acid A has been shown to inhibit this cascade by preventing the phosphorylation and subsequent degradation of IκBα. This action effectively traps NF-κB in the cytoplasm, thereby downregulating the expression of its target genes, including TNF-α, IL-6, iNOS, and COX-2.[8]

Modulation of MAPK Signaling Pathways

The MAPK family of proteins, including ERK, JNK, and p38, are crucial transducers of extracellular signals to the cellular interior, playing a significant role in inflammation. While the precise mechanisms of Ganoderic Acid A's interaction with the MAPK pathways are still under investigation, it is hypothesized that GAA can modulate the phosphorylation status of key MAPK components, thereby influencing downstream inflammatory gene expression.

Experimental Methodologies

The investigation of the anti-inflammatory properties of Ganoderic Acid A employs a range of standardized in vitro and in vivo experimental protocols.

In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages

A common in vitro model for screening anti-inflammatory compounds involves the use of macrophage cell lines, such as RAW 264.7.

Protocol Outline:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are pre-treated with varying concentrations of Ganoderic Acid A for a specified period (e.g., 1-2 hours).

-

Inflammatory Challenge: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Analysis:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

-

Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Expression (iNOS, COX-2, p-IκBα, etc.): Determined from cell lysates by Western blotting.

-

Gene Expression: Analyzed by quantitative real-time PCR (qRT-PCR).

-

Conclusion and Future Directions

Ganoderic Acid A demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction in the production of key pro-inflammatory mediators. The data strongly suggest that ganoderic acids as a class of compounds hold considerable promise for the development of novel anti-inflammatory agents.

Future research should focus on:

-

Elucidating the specific anti-inflammatory profile of other individual ganoderic acids, including this compound, to understand structure-activity relationships.

-

Further delineating the effects of Ganoderic Acid A on the MAPK and other relevant signaling pathways.

-

Conducting more extensive in vivo studies in various models of inflammatory disease to validate the therapeutic potential of these compounds.

This comprehensive understanding will be crucial for the translation of these natural compounds into clinically effective and safe therapies for a range of inflammatory conditions.

References

- 1. The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 3. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway | Semantic Scholar [semanticscholar.org]

- 9. Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploring the Therapeutic Targets of Ganoderic Acid Am1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid Am1 (GA-Am1), a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising candidate in oncological and anti-inflammatory research. This technical guide provides a comprehensive overview of the known therapeutic targets of GA-Am1 and its closely related analogs. It delves into the molecular mechanisms of action, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. This document summarizes quantitative data on its bioactivity, provides detailed experimental protocols for its study, and visualizes the intricate signaling networks it influences. While specific data for GA-Am1 is limited, this guide draws upon robust evidence from studies on structurally similar ganoderic acids, such as Ganoderic Acid A, to present a holistic view of its therapeutic potential.

Introduction

Ganoderma lucidum, revered for centuries in traditional medicine, is a rich source of bioactive compounds, among which the ganoderic acids are of significant interest. These highly oxygenated triterpenoids exhibit a wide spectrum of pharmacological activities, including cytotoxic, anti-inflammatory, and hepatoprotective effects.[1][2] this compound, a member of this family, has demonstrated cytotoxic effects against cancer cells, warranting a deeper investigation into its therapeutic targets and mechanisms of action. This guide aims to consolidate the current understanding of GA-Am1's bioactivity to aid researchers and drug development professionals in harnessing its therapeutic potential.

Cytotoxicity and Anti-Cancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines. While extensive data for GA-Am1 is still emerging, studies on this and other closely related ganoderic acids have established their potential as anti-cancer agents through the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The available data for this compound and its analogs are summarized below.

| Compound | Cell Line | IC50 Value | Citation |

| This compound | HeLa (Cervical Cancer) | 19.8 µM | [3] |

| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 µmol/l (24h), 203.5 µmol/l (48h) | [4] |

| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | 158.9 µmol/l (24h), 139.4 µmol/l (48h) | [4] |

| Ganoderic Acid T | HeLa (Cervical Cancer) | 13 ± 1.4 μM |

Note: The majority of detailed mechanistic studies have been conducted on Ganoderic Acid A (GAA), which is structurally very similar to GA-Am1. The findings for GAA are considered highly relevant to understanding the potential mechanisms of GA-Am1.

Mechanisms of Action

Ganoderic acids exert their anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells (cell cycle arrest). These processes are orchestrated through the modulation of complex intracellular signaling pathways.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Ganoderic acids have been shown to trigger this process through both intrinsic (mitochondrial) and extrinsic pathways.

Key Molecular Events:

-

Mitochondrial Dysfunction: Ganoderic acids can decrease the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[5]

-

Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-9.[5]

-

Modulation of Bcl-2 Family Proteins: They can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[5]

Cell Cycle Arrest

By interfering with the cell cycle, ganoderic acids prevent the uncontrolled proliferation of cancer cells.

Key Molecular Events:

-

G1 Phase Arrest: Several studies have shown that ganoderic acids can arrest the cell cycle in the G1 phase.[4]

-

Modulation of Cell Cycle Regulators: This is achieved by down-regulating the expression of key proteins like cyclin D1 and cyclin-dependent kinases (CDKs), and up-regulating CDK inhibitors such as p21.[4]

Therapeutic Targets and Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of ganoderic acids are a consequence of their interaction with multiple intracellular signaling pathways that are often dysregulated in cancer.

The p53-MDM2 Pathway

The tumor suppressor protein p53 is a critical regulator of cell fate. Its activity is tightly controlled by its negative regulator, MDM2. Ganoderic acids have been suggested to activate the p53 pathway.[6][7]

Mechanism of Modulation:

-

Inhibition of MDM2-p53 Interaction: Ganoderic Acid A has been shown to have a binding affinity for MDM2, potentially disrupting its interaction with p53.[6] This leads to the stabilization and accumulation of p53.

-

Upregulation of p53 Target Genes: Activated p53 then transcribes target genes involved in apoptosis (e.g., Bax) and cell cycle arrest (e.g., p21).[6]

Caption: p53-MDM2 signaling pathway modulation by this compound.

The NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Ganoderic acids have been shown to inhibit the NF-κB signaling pathway.[8][9]

Mechanism of Modulation:

-

Inhibition of IKK and IκBα Phosphorylation: Ganoderic acids can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[10]

-

Prevention of p65 Nuclear Translocation: By keeping IκBα bound to NF-κB (p65/p50 dimer) in the cytoplasm, they prevent its translocation to the nucleus where it would activate target genes.[10]

Caption: NF-κB signaling pathway inhibition by this compound.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cell proliferation, differentiation, and survival. Its aberrant activation is common in many cancers. Ganoderic Acid A has been shown to suppress this pathway.[11][12]

Mechanism of Modulation:

-

Suppression of JAK Phosphorylation: Ganoderic Acid A can inhibit the phosphorylation of JAK1 and JAK2.[11]

-

Inhibition of STAT3 Phosphorylation: This, in turn, prevents the phosphorylation and activation of STAT3, a key oncogenic transcription factor.[11]

Caption: JAK/STAT signaling pathway inhibition by this compound.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its overactivation is a hallmark of many cancers. Ganoderic acids have been reported to inhibit this pathway.[6]

Mechanism of Modulation:

-

Inhibition of Akt Phosphorylation: Ganoderic acids can suppress the phosphorylation and activation of Akt.

-

Downregulation of mTOR Activity: This leads to the downstream inhibition of mTOR, a key protein kinase that promotes protein synthesis and cell growth.

Caption: PI3K/Akt/mTOR signaling pathway inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the therapeutic effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Methodology:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To quantify the percentage of apoptotic cells after treatment with this compound.

Methodology:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (PI Staining)

Purpose: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with cold PBS.

-

Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

Western Blot Analysis

Purpose: To detect the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

Methodology:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p53, MDM2, p-Akt, Akt, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound and its related compounds have demonstrated significant potential as therapeutic agents, particularly in the context of cancer. Their ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways such as the p53-MDM2, NF-κB, JAK/STAT, and PI3K/Akt/mTOR pathways underscores their multifaceted anti-tumor activity.

However, research specifically on this compound is still in its early stages. Future investigations should focus on:

-

Expanding the scope of in vitro studies to a wider range of cancer cell lines to determine the full spectrum of its cytotoxic activity.

-

Conducting in vivo studies in animal models to evaluate its efficacy, safety, and pharmacokinetic profile.

-